

5-Phenyl-1H-Indole: A Privileged Fragment in Modern Drug Design

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Compound of Interest

Compound Name: 5-phenyl-1H-indole

Cat. No.: B1354202

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The **5-phenyl-1H-indole** scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in a diverse range of biologically active compounds.^{[1][2]} Its unique three-dimensional structure and electronic properties allow it to interact with a variety of biological targets, making it a valuable fragment for the design of novel therapeutics. This document provides an overview of its application in drug design, focusing on its use in the development of anticancer and neuroprotective agents. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Therapeutic Applications of the 5-Phenyl-1H-Indole Scaffold

Derivatives of **5-phenyl-1H-indole** have demonstrated significant potential in several therapeutic areas, primarily in oncology and neurology.

Anticancer Activity: The **5-phenyl-1H-indole** core has been successfully incorporated into molecules designed to inhibit key targets in cancer progression, such as tubulin and various protein kinases.

- **Tubulin Polymerization Inhibition:** Several **5-phenyl-1H-indole** derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. By disrupting microtubule

dynamics, these compounds can induce cell cycle arrest in the G2/M phase and trigger apoptosis in cancer cells.[3]

- **Kinase Inhibition:** This scaffold has been utilized to develop potent inhibitors of various kinases that are often dysregulated in cancer. For example, derivatives have been designed to target the Epidermal Growth Factor Receptor (EGFR) and downstream signaling pathways like PI3K/Akt.[2][4]

Neuroprotective Activity: The neuroprotective potential of **5-phenyl-1H-indole** derivatives is an emerging area of research. These compounds are being investigated for their ability to combat neurodegenerative diseases like Alzheimer's disease.

- **Glycogen Phosphorylase Inhibition:** Certain 5-chloro-N-phenyl-1H-indole-2-carboxamide derivatives have been identified as inhibitors of brain-type glycogen phosphorylase, showing potential therapeutic effects in cerebral ischemia.[5]
- **Mitochondrial Complex I Targeting:** Analogs of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide have been developed as neuroprotectants that target the mitochondrial complex I.[6]

Quantitative Biological Data

The following tables summarize the in vitro activities of representative **5-phenyl-1H-indole** derivatives against various biological targets.

Table 1: Anticancer Activity of **5-Phenyl-1H-Indole** Derivatives

| Compound ID | Target | Cancer Cell Line | IC50 (μM) | Reference |
|-------------|------------------------|---------------------|-----------------------------------|-----------|
| 3g | Tubulin Polymerization | MCF-7 (Breast) | 0.032 | [3] |
| HD05 | EGFR | Leukemia | 78.76% growth inhibition at 10 μM | [2][7] |
| 10b | Not Specified | A549 (Lung) | 0.012 | [8] |
| 10b | Not Specified | K562 (Leukemia) | 0.010 | [8] |
| 5f | Not Specified | MCF-7 (Breast) | 13.2 | [1] |
| 5f | Not Specified | MDA-MB-468 (Breast) | 8.2 | [1] |

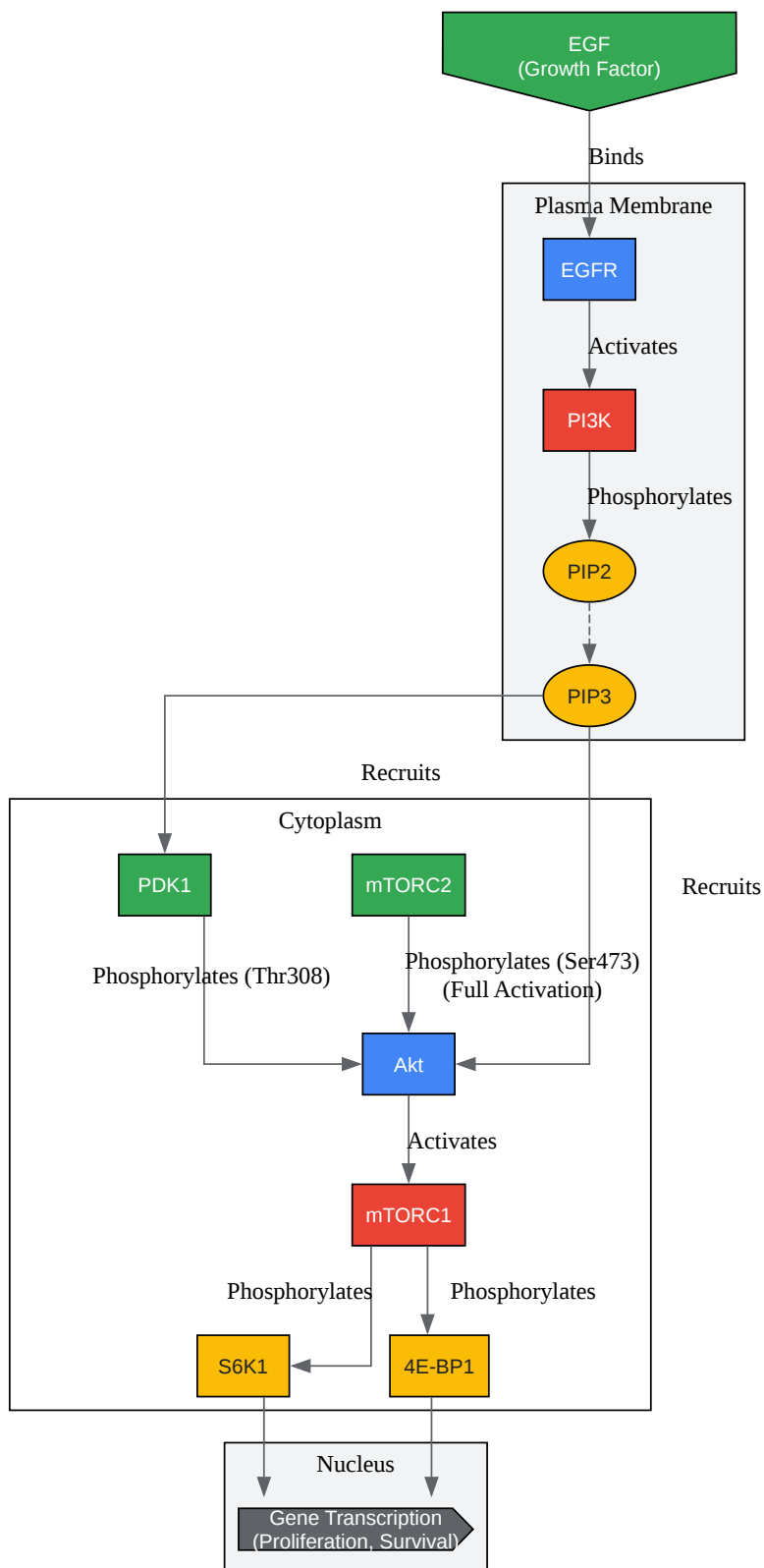
Table 2: Neuroprotective Activity of **5-Phenyl-1H-Indole** Derivatives

| Compound ID | Target/Activity | Assay | IC50 (μM) or % Activity | Reference |
|-------------|-----------------------------------|-------------------------|-------------------------|-----------|
| Compound 1 | Brain-type Glycogen Phosphorylase | Enzyme Inhibition | Not Specified | [5] |
| Compound 5 | Anti-Aβ Aggregation | Thioflavin T Assay | 3.18 | [9] |
| Compound 5 | Antioxidant | DPPH Assay | 28.18 | [9] |
| Compound 8 | Neuroprotection | Aβ42-induced cell death | 87.90% cell viability | [9] |

Signaling Pathways and Experimental Workflows

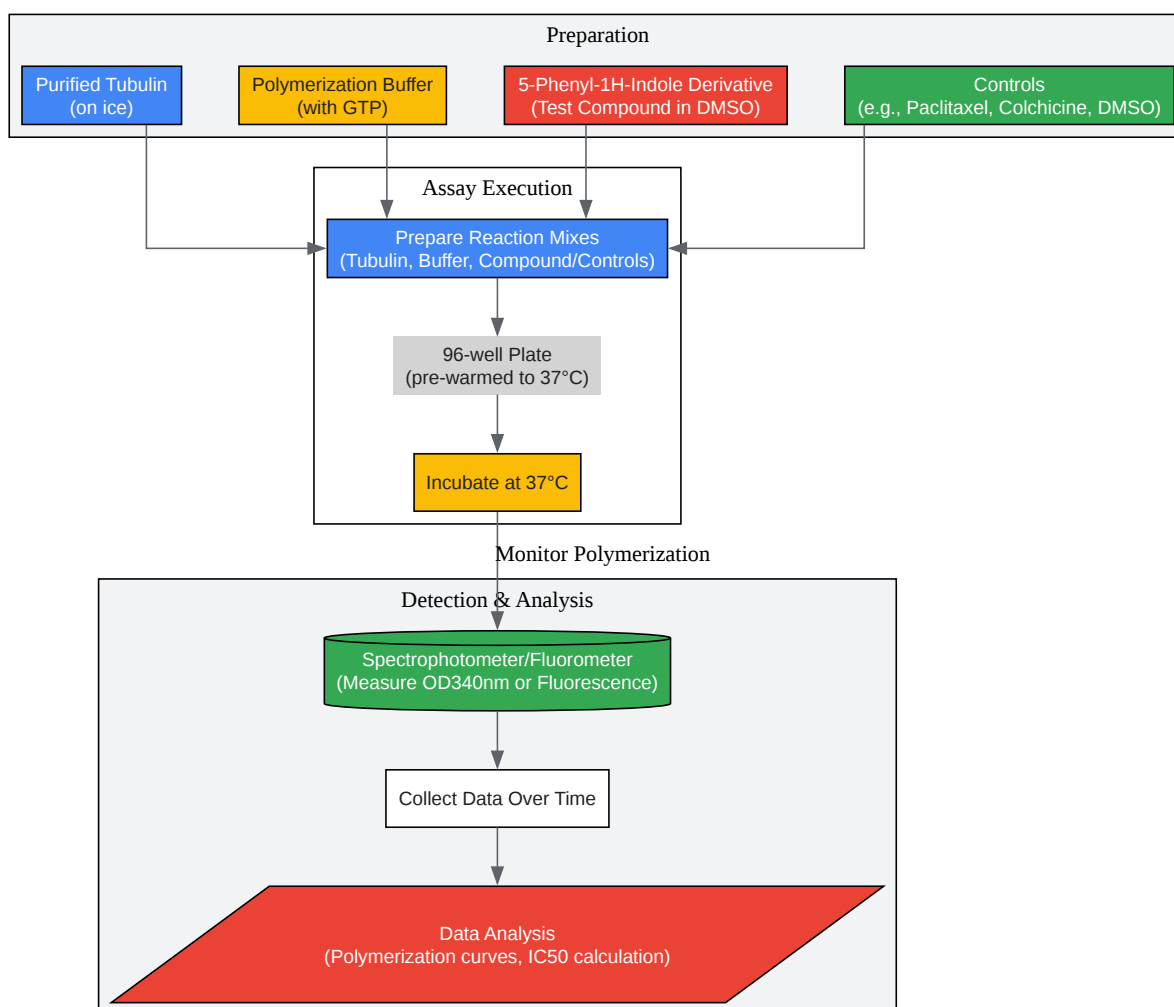
Visual representations of key signaling pathways and experimental workflows are provided below to aid in the understanding of the mechanisms of action and evaluation methods for **5-**

phenyl-1H-indole derivatives.



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EGFR/PI3K/AKT Signaling Pathway

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